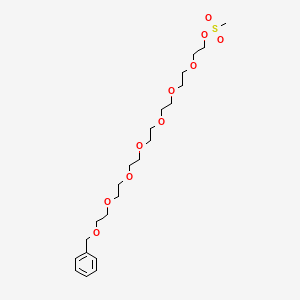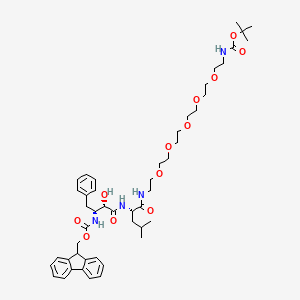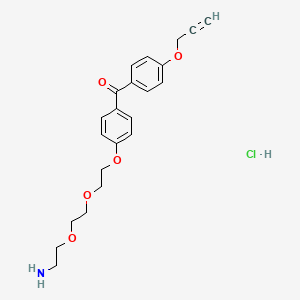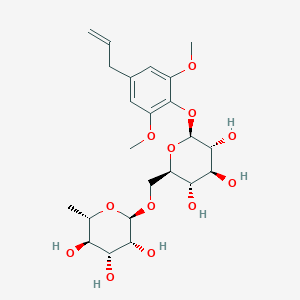
Metronidazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metronidazole-d3 is a deuterated form of metronidazole, a nitroimidazole antibiotic commonly used to treat various infections caused by anaerobic bacteria and certain parasites. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in pharmacokinetic studies as an internal standard due to its similar chemical properties but distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metronidazole-d3 can be synthesized through the deuteration of metronidazole. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. For instance, metronidazole can be dissolved in a deuterated solvent such as deuterated chloroform, and a deuterium source like deuterium gas can be introduced in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metronidazole-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts under anaerobic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Substitution: Various alkylating agents and nucleophiles can be used in the presence of suitable catalysts.
Major Products Formed
Reduction: Aminoimidazole derivatives.
Oxidation: Hydroxylated and carboxylated metabolites.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
Metronidazole-d3 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to accurately measure the concentration of metronidazole in biological samples.
Metabolism Studies: Helps in tracing the metabolic pathways and identifying metabolites of metronidazole.
Drug Interaction Studies: Used to study the interactions of metronidazole with other drugs and its effect on drug metabolism.
Biomedical Research: Employed in studies investigating the mechanisms of action of nitroimidazole antibiotics and their effects on microbial DNA.
Mechanism of Action
Metronidazole-d3 exerts its antimicrobial effects by entering the microbial cell and undergoing reduction of its nitro group under anaerobic conditions. This reduction process generates reactive nitrogen species that cause DNA strand breaks and inhibit DNA synthesis, leading to cell death . The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Tinidazole: Another nitroimidazole antibiotic with similar antimicrobial properties but different pharmacokinetic profiles.
Secnidazole: A nitroimidazole with a longer half-life, used for similar infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness of Metronidazole-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry, providing insights into the drug’s behavior in biological systems .
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-[5-nitro-2-(trideuteriomethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1D3 |
InChI Key |
VAOCPAMSLUNLGC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(N1CCO)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)


